2-(Anilinocarbonothioyl)hydrazinecarboxamide

Übersicht

Beschreibung

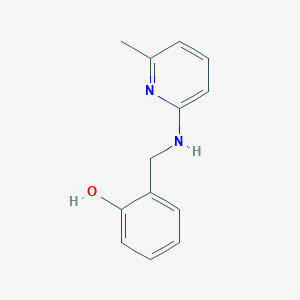

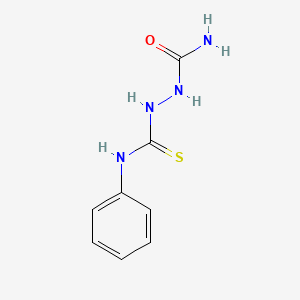

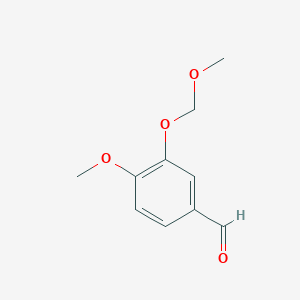

2-(Anilinocarbonothioyl)hydrazinecarboxamide is a chemical compound with the CAS Number: 10153-16-9. It has a molecular weight of 210.26 and its IUPAC name is 2-(anilinocarbothioyl)hydrazinecarboxamide . It is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for 2-(Anilinocarbonothioyl)hydrazinecarboxamide is1S/C8H10N4OS/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

2-(Anilinocarbonothioyl)hydrazinecarboxamide is described as having a refrigerated storage temperature . Unfortunately, specific physical properties such as boiling point or solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

A study by Sennappan et al. (2020) explored the chemical synthesis and modification of compounds related to 2-(Anilinocarbonothioyl)hydrazinecarboxamide. They synthesized (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide and transformed it into another molecule through C-demethylation and amino shift. These molecules demonstrated potential for DNA binding and anticancer activity, supported by molecular docking studies (Sennappan et al., 2020).

Anticancer and Antimicrobial Activity

A similar compound, synthesized by Shareef et al. (2016), showed good antibacterial and antifungal activity. Their research involved thiophene-2-carboxaldehyde derivatives, highlighting the potential of these compounds in pharmaceutical applications (Shareef et al., 2016).

Antimycobacterial Activity

Rychtarčíková et al. (2014) reported on the antimycobacterial activity of N-substituted 2-Isonicotinoylhydrazinecarboxamides. These compounds showed efficacy against Mycobacterium tuberculosis and non-tuberculous mycobacteria, indicating their potential in treating tuberculosis (Rychtarčíková et al., 2014).

Pharmaceutical Applications

He et al. (2017) demonstrated the use of hydrazinecarboxamides as carbamoylating agents in pharmaceutical synthesis. Their research focused on the carbamoylation of nitrogen heteroarenes, a process relevant to drug development (He et al., 2017).

Antihypertensive Properties

Abdel-Wahab et al. (2008) synthesized compounds from thiazol-2-ylcarbamoylacetate, including hydrazine derivatives, which displayed significant antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

Chemical Analysis and Characterization

Abdel-Hay et al. (1990) developed a colorimetric method using hydrazine derivatives for the determination of anti-inflammatory drugs, showcasing an analytical application of these compounds (Abdel-Hay et al., 1990).

Synthesis of Anticonvulsant Agents

Edafiogho et al. (1992) synthesized a series of enaminones, including hydrazine derivatives, which showed potent anticonvulsant activity with minimal neurotoxicity. This indicates the utility of these compounds in developing anticonvulsant medications (Edafiogho et al., 1992).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(phenylcarbamothioylamino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJECTKACDSHLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350485 | |

| Record name | 2-(phenylcarbamothioyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Anilinocarbonothioyl)hydrazinecarboxamide | |

CAS RN |

10153-16-9 | |

| Record name | NSC139705 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(phenylcarbamothioyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)

![3-Phenyl-benzo[c]isoxazole-5-carboxylic acid](/img/structure/B1361248.png)

![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)

![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)